molecular formula C10H12N2O3 B2954592 2-{[(3-Methylphenyl)carbamoyl]amino}acetic acid CAS No. 133115-37-4

2-{[(3-Methylphenyl)carbamoyl]amino}acetic acid

Cat. No. B2954592
M. Wt: 208.217
InChI Key: VZOMJJJMNAGVRE-UHFFFAOYSA-N
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Description

The compound “2-{[(3-Methylphenyl)carbamoyl]amino}acetic acid” is an organic compound . It contains a total of 39 atoms, including 20 Hydrogen atoms, 14 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms . The chemical formula of this compound can be written as: C14H20N2O3 .

Scientific Research Applications

Environmental Toxicology and Herbicide Research

A scientometric review on 2,4-D herbicide toxicity highlights the global research trends and gaps in understanding the environmental and health impacts of herbicides with structures similar to carbamoyl amino acids. The review suggests a focus on occupational risks, neurotoxicity, resistance or tolerance to herbicides, and effects on non-target species, particularly in aquatic environments. This context might be relevant for assessing the environmental behavior and potential risks associated with similar compounds (Zuanazzi et al., 2020).

Anticancer Applications

Cinnamic acid derivatives, sharing structural similarities with carbamoyl amino acids, have been extensively researched for their anticancer potentials. The review discusses the synthesis, biological evaluation, and therapeutic efficacy of various cinnamoyl acids and derivatives in anticancer research, underscoring the chemical versatility and medicinal significance of these compounds (De, Baltas, & Bedos-Belval, 2011).

Advanced Oxidation Processes

The degradation of acetaminophen by advanced oxidation processes (AOPs) provides a framework for understanding the environmental fate and breakdown pathways of pharmaceuticals and potentially similar compounds. This review covers the kinetics, mechanisms, by-products, and biotoxicity of degradation pathways, which could inform research on the environmental and health impacts of related carbamoyl amino acids (Qutob et al., 2022).

Pharmacological Investigations

Research on specific pharmacological properties and molecular mechanisms of compounds structurally related to "2-{[(3-Methylphenyl)carbamoyl]amino}acetic acid" highlights the therapeutic potential and challenges in pharmaceutical development. For instance, studies on chlorogenic acid and N-acetylcysteine illustrate the diverse biological activities and therapeutic applications of compounds within this chemical space, including antioxidant, anti-inflammatory, and neuroprotective effects (Naveed et al., 2018); (Dean, Giorlando, & Berk, 2011).

properties

IUPAC Name

2-[(3-methylphenyl)carbamoylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-7-3-2-4-8(5-7)12-10(15)11-6-9(13)14/h2-5H,6H2,1H3,(H,13,14)(H2,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOMJJJMNAGVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(3-Methylphenyl)carbamoyl]amino}acetic acid

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